1H-2,6a-Diazacyclobut[cd]indene(9CI)
Description
1H-2,6a-Diazacyclobut[cd]indene(9CI) (hereafter referred to as 9CI) is a polycyclic heterocyclic compound featuring a fused indene core with a diazacyclobutane ring system. Its structure includes nitrogen atoms within the cyclobutane moiety, which confer unique electronic and steric properties. The anthracene-like fused aromatic system in 9CI serves as a fluorophore, enabling applications in fluorescence-based molecular recognition and DNA interaction studies . Key structural attributes include:
Properties
CAS No. |
146781-74-0 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-6-4-9-7-5-10(3-1)8(6)7/h1-4H,5H2 |
InChI Key |
FPFJJAXDRPCJFA-UHFFFAOYSA-N |
SMILES |
C1C2=C3N1C=CC=C3C=N2 |
Synonyms |
1H-2,6a-Diazacyclobut[cd]indene(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorophore-Containing Analogues
Key Compounds :
- Compound 3/4 : Smaller aromatic rings (e.g., benzene or naphthalene) as fluorophores.
- Compound 5 (9CI) and Compound 6 : Anthracene-based fluorophores with substitutions at different positions.
| Property | 9CI (Compound 5) | Compound 3/4 | Compound 6 |
|---|---|---|---|
| Fluorophore Size | Anthracene (large surface) | Benzene/naphthalene (small) | Anthracene with substitutions |
| Fluorescence Signal | Strong with DNA interaction | Weak or negligible | Moderate (position-dependent) |
| Stacking Efficiency | High (optimal for DNA binding) | Low | Moderate |
Research Findings :
Key Compounds :
- 1H-2,3-Dihydroperimidine Derivatives (): Feature a dihydroperimidine core with substituents optimized for PTP1B inhibition.
| Property | 9CI | 1H-2,3-Dihydroperimidine Derivatives |
|---|---|---|
| Core Structure | Diazacyclobutane + indene | Dihydroperimidine (benzene fused with dihydro-pyrimidine) |
| Biological Activity | Not reported | PTP1B inhibitors (IC₅₀: micromolar) |
| Selectivity | N/A | 3.48–2.10-fold selectivity over TCPTP |
Research Insights :
- In contrast, dihydroperimidine derivatives demonstrate targeted enzyme inhibition, emphasizing the role of nitrogen placement and substituents in biological activity .
Indene-Based Polycyclic Systems
Key Compounds :
- Indene (C₉H₈): A simple bicyclic hydrocarbon.
- Indeno[1,2,3-cd]pyrene (C₂₂H₁₂): A polycyclic aromatic hydrocarbon (PAH).
| Property | 9CI | Indene | Indeno[1,2,3-cd]pyrene |
|---|---|---|---|
| Aromatic System | Diazacyclobutane + indene | Bicyclic indene | Hexacyclic PAH |
| Reactivity | Polar due to N atoms | High (prone to polymerization) | Stable, carcinogenic |
| Applications | Fluorescence probes | Polymer precursors | Environmental pollutant |
Structural Analysis :
Oxygen- and Sulfur-Containing Analogues
Key Compounds :
- 1H-2,6-Dioxahexahydrocyclopent[cd]indene (): A tricyclic dilactone iridoid with oxygen atoms.
- Pederoside (): Features a dioxacyclopentane ring and a thioester group.
| Property | 9CI | 1H-2,6-Dioxahexahydrocyclopent[cd]indene | Pederoside |
|---|---|---|---|
| Heteroatoms | Nitrogen (diazacyclobutane) | Oxygen (dilactone) | Oxygen + sulfur |
| Electronic Effects | Electron-deficient ring | Electron-rich due to oxygen lone pairs | Polarizable sulfur atom |
| Bioactivity | DNA interaction | Iridoid (plant defense metabolite) | Cytotoxic (NSC 305984) |
Functional Implications :
- Replacement of nitrogen with oxygen (e.g., in iridoids) increases electron density, enabling hydrogen bonding. Conversely, 9CI’s nitrogen atoms may facilitate interactions with electron-deficient biomolecules like DNA .
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